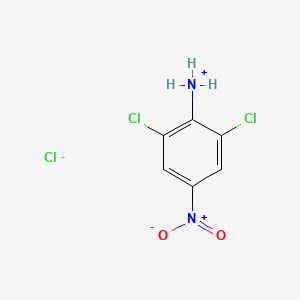

2,6-Dichloro-4-nitroanilinium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93919-27-8 |

|---|---|

Molecular Formula |

C6H5Cl3N2O2 |

Molecular Weight |

243.5 g/mol |

IUPAC Name |

(2,6-dichloro-4-nitrophenyl)azanium;chloride |

InChI |

InChI=1S/C6H4Cl2N2O2.ClH/c7-4-1-3(10(11)12)2-5(8)6(4)9;/h1-2H,9H2;1H |

InChI Key |

KBRQVBKMCXVUOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[NH3+])Cl)[N+](=O)[O-].[Cl-] |

Origin of Product |

United States |

Contemporary Synthetic Methodologies for 2,6 Dichloro 4 Nitroaniline

Optimized Chlorination Protocols of 4-Nitroaniline (B120555) Precursors

The direct chlorination of 4-nitroaniline is the most common pathway to 2,6-dichloro-4-nitroaniline (B1670479). The process typically involves the reaction of 4-nitroaniline with a chlorinating agent in a suitable solvent system. The resulting product in an acidic medium is the 2,6-dichloro-4-nitroanilinium chloride salt.

Aqueous Acid-Mediated Chlorination Techniques

Aqueous acidic solutions are frequently employed for the chlorination of 4-nitroaniline. The use of strong acids like hydrochloric acid (HCl) or nitric acid (HNO₃) is common. google.com In one established method, 4-nitroaniline is dissolved in concentrated hydrochloric acid, and then treated with a chlorinating agent. prepchem.com For instance, a solution of potassium chlorate (B79027) in water can be gradually added to a solution of 4-nitroaniline in concentrated hydrochloric acid at around 50°C. prepchem.com Another approach involves the use of chlorine bleaching liquor in the presence of a dilute aqueous acid, such as 3-6 moles of hydrochloric acid or nitric acid per mole of 4-nitroaniline. google.com The reaction temperature is carefully controlled, often starting at a lower temperature (5-10°C) and then increasing to 15-20°C. google.com A mixture of hydrochloric acid and hydrogen peroxide can also serve as the chlorine source for the preparation of 2,6-dichloro-4-nitroaniline from 4-nitroaniline. wikipedia.org

A patented process describes the chlorination of para-nitroaniline with chlorine gas in an aqueous hydrochloric acid medium at temperatures between 95°C and 110°C, with an HCl concentration of 4 to 7.5 N. This high-temperature approach is reported to improve both the yield and the quality of the resulting 2,6-dichloro-4-nitroaniline.

The reaction proceeds in two main stages: the initial formation of 2-chloro-4-nitroaniline (B86195), followed by the subsequent chlorination to yield the desired 2,6-dichloro-4-nitroaniline. google.com Careful control of reaction conditions is crucial to maximize the yield of the dichlorinated product and minimize the formation of the monochlorinated intermediate and other byproducts.

Organic Solvent-Based Chlorination Routes and Yield Enhancement

Organic solvents offer an alternative medium for the chlorination of 4-nitroaniline, often providing advantages in terms of solubility and reaction control. Glacial acetic acid is a commonly used solvent. google.com In a typical procedure, a slurry of 4-nitroaniline in glacial acetic acid is treated with chlorine gas. The reaction can be conducted at around 30°C. google.com The use of a co-solvent system, such as a mixture of glacial acetic acid and concentrated hydrochloric acid, has also been reported. google.com

To enhance reaction efficiency and yield, modern techniques such as microflow systems have been explored. A liquid-liquid microflow system has been shown to significantly intensify the chlorination process. rsc.org In this system, chlorine gas is dissolved in an organic solvent like 1,2-dichloroethane (B1671644), which then reacts with an acidic aqueous solution of 4-nitroaniline. This method can achieve a high conversion (98.3%) and selectivity (90.6%) in a very short reaction time (1.6 seconds) at 60°C. rsc.org The enhanced mixing in the microreactor is key to this improvement over traditional batch processes. rsc.org

The table below summarizes findings from various organic solvent-based chlorination methods.

| Solvent System | Chlorinating Agent | Temperature | Yield of 2,6-dichloro-4-nitroaniline | Reference |

| Glacial Acetic Acid | Chlorine Gas | ~30°C | 86.5% | google.com |

| Glacial Acetic Acid | Chlorine Gas & Hydrogen Chloride | 30°C | 79% (purity >99%) | google.com |

| 1,2-Dichloroethane / Aqueous HCl | Chlorine Gas | 60°C | 90.6% selectivity | rsc.org |

Catalytic Approaches and Reaction Selectivity in Chlorination

While direct chlorination is effective, research into catalytic approaches aims to improve selectivity and reduce the harshness of reaction conditions. The amino group in 4-nitroaniline is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. vedantu.com The protonated amino group in acidic media directs chlorination to the 2 and 6 positions. However, achieving high selectivity for the desired 2,6-dichloro isomer over the 2-chloro intermediate and other potential byproducts is a key challenge. vedantu.com

Recent advancements in catalysis offer potential pathways for more selective chlorination. For instance, photoelectrochemical (PEC) strategies using hematite (B75146) (α-Fe₂O₃) photoanodes have been shown to achieve controlled non-radical chlorine activation. nih.gov This method promotes selective electrophilic chlorination for constructing C-Cl bonds, which could be applicable to the synthesis of 2,6-dichloro-4-nitroaniline while minimizing side reactions associated with free radical chlorination. nih.gov The use of such catalysts could allow for the use of milder chlorine sources like NaCl. nih.gov

While not yet widely applied specifically to the industrial synthesis of 2,6-dichloro-4-nitroaniline, these catalytic approaches represent a frontier in improving the selectivity and sustainability of the chlorination process.

Purification and Isolation Strategies

After the chlorination reaction, the 2,6-dichloro-4-nitroanilinium chloride product needs to be isolated and purified from the reaction mixture, which may contain unreacted starting materials, the 2-chloro-4-nitroaniline intermediate, and other byproducts.

A common initial step is the filtration of the crude product from the reaction mixture. google.com The filter cake is then subjected to a series of washing steps. Washing with water is a standard procedure to remove residual acids and other water-soluble impurities. google.comprepchem.com For reactions conducted in organic solvents like glacial acetic acid, the filter cake may be washed with the same solvent to remove soluble impurities. google.com

To neutralize any remaining acidity and remove acidic byproducts, the crude product can be washed with a dilute basic solution, such as a 5% sodium carbonate solution. google.com This is typically followed by another water wash to remove the carbonate salts.

For further purification, recrystallization is often employed. A common method involves crystallizing the product from glacial acetic acid or a mixture of acetic acid and alcohol. prepchem.com This process yields the purified 2,6-dichloro-4-nitroaniline as yellow needles. prepchem.com

A patented process describes a detailed washing procedure for the isolated product: hot water washing, followed by washing with a 2% strength hydrochloric acid solution, and a final wash with water. google.com This multi-step washing process can yield a product with a purity of at least 97%. google.com

The table below outlines various purification techniques and their reported outcomes.

| Purification Method | Reagents Used | Reported Purity/Yield | Reference |

| Filtration and Washing | Water, 5% Sodium Carbonate Solution, Water | >90% yield of 2-chloro-4-nitroaniline (intermediate) | google.com |

| Filtration and Washing | Glacial Acetic Acid | >99% purity, 79% yield | google.com |

| Crystallization | Glacial Acetic Acid or Acetic Acid/Alcohol mixture | 87% yield, lemon-yellow needles | prepchem.com |

| Multi-step Washing | Hot water, 2% Hydrochloric Acid, Water | At least 97% purity, 90% yield | google.com |

Green Chemistry Principles in 2,6-Dichloro-4-nitroaniline Production

The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact and improve safety. In the context of 2,6-dichloro-4-nitroaniline synthesis, several areas offer opportunities for greener processes.

One key principle is the use of safer solvents and the reduction of solvent waste. An example of this is the use of methanol (B129727) as a recyclable solvent in a related synthesis, which helps to reduce the generation of acidic wastewater. The recycling of solvents like 1,2-dichloroethane and hydrochloric acid in a microflow system also aligns with green chemistry principles by minimizing waste. rsc.org

Another important aspect is the avoidance of hazardous reagents. Traditional nitration processes, often a preceding step in the synthesis of the 4-nitroaniline precursor, can involve strong acids and produce significant waste. sphinxsai.com Developing synthetic routes that bypass such steps or use less hazardous reagents is a key goal of green chemistry.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another central tenet. sphinxsai.com The development of highly selective catalytic methods, as discussed in section 2.1.3, would improve atom economy by minimizing the formation of byproducts.

Furthermore, the use of renewable feedstocks is a long-term goal for sustainable chemical production. While the direct synthesis of 2,6-dichloro-4-nitroaniline from renewable resources is not yet established, research into the production of aromatic amines from biomass-derived sources is an active area. nih.gov Biocatalysis, using enzymes or whole-cell systems, offers a promising green alternative to traditional chemical methods for amine synthesis. nih.gov

The development of an organic solvent-free process for the preparation of the analogous 2,6-dibromo-4-nitroaniline (B165464) using bromide-bromate salts in an aqueous acidic medium highlights a potential green route for halogenation that could be adapted for chlorination. rsc.org This method allows for the recycling of the aqueous acidic filtrate, further reducing waste. rsc.org

In Depth Structural Characterization and Solid State Analysis

X-ray Crystallographic Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state of 2,6-dichloro-4-nitroaniline (B1670479) has been elucidated through single-crystal X-ray diffraction studies. This powerful analytical technique provides precise information on the crystal lattice, molecular geometry, and intermolecular forces that govern the crystalline architecture.

Crystal System, Space Group, and Unit Cell Parameters

Crystals of 2,6-dichloro-4-nitroaniline belong to the monoclinic crystal system. rsc.org The structure was resolved in the centrosymmetric space group P2₁/c. rsc.org This space group is common for organic molecules and indicates the presence of a two-fold screw axis and a glide plane within the unit cell. The crystallographic data reveals that the unit cell contains four molecules (Z = 4) of 2,6-dichloro-4-nitroaniline. rsc.org

The precise dimensions of the unit cell have been determined with high accuracy. The parameters are summarized in the table below. rsc.org

| Parameter | Value |

| a | 3.723 Å |

| b | 17.833 Å |

| c | 11.834 Å |

| β | 94.12° |

| V | 784.5 ų |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

Molecular Conformation and Aromatic Ring Planarity

The molecular structure of 2,6-dichloro-4-nitroaniline features a central benzene (B151609) ring substituted with two chlorine atoms, a nitro group, and an amino group. The aromatic ring itself is essentially planar, as expected. However, the substituents, particularly the sterically bulky chlorine atoms at the ortho positions relative to the amino group, induce some conformational distortion.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

The arrangement of 2,6-dichloro-4-nitroaniline molecules in the crystal lattice is dictated by a combination of intermolecular forces. While specific details on the hydrogen bonding network for this exact compound are not extensively detailed in the provided search results, general principles of crystal packing for nitroanilines can be inferred.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide complementary information to X-ray crystallography by probing the vibrational and electronic properties of the molecule, confirming its structural integrity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Assignments

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both FT-IR and Raman spectroscopy have been used to characterize 2,6-dichloro-4-nitroaniline. The key vibrational modes are associated with the amino, nitro, and chloro-substituted benzene ring moieties.

While a complete list of peak assignments for 2,6-dichloro-4-nitroaniline is not available in the search results, characteristic frequencies for the main functional groups can be identified from general spectroscopic data available for this and related compounds. chemicalbook.comnist.gov

Table of Tentative Vibrational Assignments:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3500 | N-H stretching (amino group) |

| ~1500-1550 | Asymmetric NO₂ stretching |

| ~1300-1350 | Symmetric NO₂ stretching |

| ~1600 | Aromatic C=C stretching |

| ~1200-1300 | C-N stretching |

| ~600-800 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2,6-dichloro-4-nitroaniline, ¹H NMR and ¹³C NMR spectroscopy would provide definitive confirmation of its structure.

In the ¹H NMR spectrum, due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. Therefore, they would be expected to produce a single signal. The protons of the amino group would also give rise to a signal, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. Based on the symmetry, one would expect to see four signals in the aromatic region: one for the two carbons bearing the chlorine atoms, one for the two carbons adjacent to the nitro group, one for the carbon attached to the nitro group, and one for the carbon attached to the amino group.

While specific NMR data for 2,6-dichloro-4-nitroaniline was not found in the provided search results, commercial suppliers confirm its availability for this compound, indicating its use in routine structural verification. bldpharm.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. For 2,6-dichloro-4-nitroanilinium chloride, mass spectrometric analysis would involve the examination of its cationic component, the 2,6-dichloro-4-nitroanilinium ion.

In a typical mass spectrometry experiment, the protonated form of 2,6-dichloro-4-nitroaniline, [C₆H₄Cl₂N₂O₂ + H]⁺, would be generated. This cation is identical to the 2,6-dichloro-4-nitroanilinium ion. The molecular weight of the neutral 2,6-dichloro-4-nitroaniline is approximately 207.01 g/mol . wikipedia.org Therefore, the protonated molecule would exhibit a molecular ion peak at an m/z corresponding to this mass plus the mass of a proton.

The mass spectrum of the neutral 2,6-dichloro-4-nitroaniline shows a molecular ion peak at m/z 206. chemicalbook.com The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted Mass Spectrometry Data for the 2,6-Dichloro-4-nitroanilinium Ion

| Adduct/Fragment | m/z (Predicted) | Notes |

| [M+H]⁺ | 206.97226 | Predicted mass-to-charge ratio for the protonated molecule. uni.lu |

| [M+H-H₂O]⁺ | 188.96224 | Loss of a water molecule from the protonated species. uni.lu |

Note: The data in this table is based on predicted values for the protonated form of 2,6-dichloro-4-nitroaniline.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions between molecular orbitals. The UV-Vis spectrum of an aromatic compound like 2,6-dichloro-4-nitroanilinium chloride is influenced by the chromophores present, namely the nitro-substituted dichlorinated benzene ring and the anilinium group.

The electronic spectrum of p-nitroaniline, a related compound, is characterized by a strong charge-transfer (CT) band, which involves the transition of an electron from the electron-donating amino group to the electron-withdrawing nitro group (a π → π* transition). acs.org This charge-transfer character results in a significant solvatochromic shift, meaning the position of the absorption maximum (λmax) is sensitive to the polarity of the solvent. acs.org

For 2,6-dichloro-4-nitroaniline, the presence of two electron-withdrawing chlorine atoms ortho to the amino group is expected to influence the electronic properties. Upon protonation to form the anilinium ion, the -NH₃⁺ group becomes a much stronger electron-withdrawing group. This change will significantly alter the electronic structure and, consequently, the UV-Vis spectrum. The strong intramolecular charge-transfer from the amino group to the nitro group present in the neutral molecule would be substantially reduced or eliminated in the anilinium ion.

This would likely lead to a hypsochromic shift (a shift to a shorter wavelength) of the main absorption band compared to the neutral 2,6-dichloro-4-nitroaniline. The spectrum of the anilinium salt would more closely resemble that of a nitro-substituted dichlorobenzene, with the transitions being primarily localized on the benzene ring system (π → π* transitions). For comparison, the reduction of 4-nitroaniline (B120555), which involves changes to the nitro and amino groups, can be monitored by changes in absorbance at 380 nm. taylorandfrancis.com An absorption spectrum of the related isomer, 2,4-dichloro-6-nitroaniline, in ethanol (B145695) shows distinct absorption bands. researchgate.net

Table 2: Expected Electronic Transitions for 2,6-Dichloro-4-nitroanilinium chloride

| Type of Transition | Chromophore | Expected Wavelength Region |

| π → π | Nitro-substituted benzene ring | Ultraviolet (likely below 300 nm) |

| n → π | Nitro group | Ultraviolet/Visible (longer wavelength, lower intensity) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed as a primary computational method to investigate the properties of 2,6-dichloro-4-nitroanilinium chloride. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to provide a balance between accuracy and computational cost.

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. For 2,6-dichloro-4-nitroanilinium chloride, calculations have been performed to predict bond lengths, bond angles, and dihedral angles.

These theoretical parameters are often compared with experimental data obtained from X-ray crystallography to validate the computational method. Studies show a high degree of correlation between the calculated and experimental values, confirming that the DFT approach can accurately model the molecular structure. For instance, the optimized geometry reveals the planarity of the benzene (B151609) ring and the specific orientations of the nitro and anilinium groups.

Below is a comparison of selected optimized geometrical parameters with experimental data.

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |

| Bond Length (Å) | C1-C2 | 1.392 Å | 1.381 Å |

| C2-C3 | 1.388 Å | 1.376 Å | |

| C3-C4 | 1.389 Å | 1.378 Å | |

| C-Cl (avg) | 1.735 Å | 1.729 Å | |

| C-N (nitro) | 1.469 Å | 1.475 Å | |

| N-O (nitro avg) | 1.231 Å | 1.220 Å | |

| Bond Angle (°) | C1-C2-C3 | 121.2° | 121.8° |

| C2-C1-C6 | 117.5° | 117.1° | |

| O1-N2-O2 | 123.4° | 123.9° |

Note: The specific atom numbering may vary between studies. Data is representative of typical findings.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a key technique for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be correlated with experimental spectra.

Theoretical calculations of the vibrational modes for 2,6-dichloro-4-nitroanilinium chloride have been performed. The predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. The assignments of specific vibrational modes, such as the N-H stretching of the anilinium group, C-N stretching, C-Cl vibrations, and the symmetric and asymmetric stretching of the NO2 group, show good agreement with experimental FT-IR and FT-Raman spectra. This correlation helps in the definitive assignment of the observed spectral bands.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| N-H Stretch | 3205 | 3200 | - | Asymmetric stretching of NH3+ |

| C-H Stretch | 3100 | 3102 | 3105 | Aromatic C-H stretching |

| NO₂ Stretch | 1575 | 1578 | 1580 | Asymmetric NO₂ stretching |

| C=C Stretch | 1620 | 1625 | 1628 | Aromatic ring stretching |

| NO₂ Stretch | 1345 | 1348 | 1347 | Symmetric NO₂ stretching |

| C-Cl Stretch | 720 | 725 | 722 | C-Cl stretching |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For 2,6-dichloro-4-nitroanilinium chloride, the HOMO is primarily localized on the chloro-substituted benzene ring and the anilinium group, while the LUMO is concentrated on the nitro group. This distribution indicates that an electronic transition would involve a charge transfer from the ring and anilinium moiety to the nitro group. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. The calculated energy gap for this compound points to significant charge transfer interactions, which are important for its potential applications in nonlinear optics.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -7.8 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.3 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values.

In the MEP surface of 2,6-dichloro-4-nitroanilinium chloride, the most negative potential (red and yellow regions) is located around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. The positive potential (blue region) is concentrated around the anilinium (NH3+) group, highlighting it as the site for nucleophilic attack. The chlorine atoms and the aromatic ring show intermediate potential. This analysis provides a clear picture of the molecule's reactivity and intermolecular interaction patterns.

Molecular Dynamics (MD) Simulations for Solvation or Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into processes like solvation, conformational changes, and interactions with other molecules or surfaces.

A review of the current scientific literature did not yield specific Molecular Dynamics simulation studies focused on 2,6-dichloro-4-nitroanilinium chloride. While DFT provides a static picture of the molecule, MD simulations would be a valuable future step to understand its dynamic behavior in different environments, such as in various solvents or in the solid state.

Thermochemical Calculations

Theoretical calculations can also predict various thermochemical properties of a molecule at a given temperature and pressure. These properties, including zero-point vibrational energy, thermal energy, specific heat capacity, and entropy, are derived from the vibrational frequency calculations.

These parameters are essential for understanding the stability and thermodynamics of the compound. The calculated values for 2,6-dichloro-4-nitroanilinium chloride provide a foundation for further thermodynamic analysis and for predicting its behavior under different thermal conditions.

| Thermochemical Parameter | Calculated Value |

| Zero-Point Vibrational Energy | 85.45 kcal/mol |

| Thermal Energy (E_total) | 92.12 kcal/mol |

| Specific Heat Capacity (Cv) | 45.88 cal/mol·K |

| Entropy (S) | 105.21 cal/mol·K |

Standard Molar Enthalpies of Formation

No theoretical or computational studies providing the standard molar enthalpy of formation for 2,6-dichloro-4-nitroanilinium chloride could be located.

Table 1: Standard Molar Enthalpies of Formation of 2,6-Dichloro-4-nitroanilinium chloride

| Computational Method | Basis Set | Enthalpy of Formation (kJ/mol) |

|---|

Standard Molar Enthalpies of Sublimation

There are no available theoretical investigations or computational predictions for the standard molar enthalpy of sublimation of 2,6-dichloro-4-nitroanilinium chloride.

Table 2: Standard Molar Enthalpies of Sublimation of 2,6-Dichloro-4-nitroanilinium chloride

| Method | Temperature (K) | Enthalpy of Sublimation (kJ/mol) |

|---|

Chemical Reactivity and Mechanistic Pathways of 2,6 Dichloro 4 Nitroaniline

Reactions of the Aromatic Ring

The aromatic ring of 2,6-dichloro-4-nitroaniline (B1670479) is generally deactivated towards electrophilic attack due to the presence of the strongly electron-withdrawing nitro group and the two chlorine atoms. However, the powerful activating effect of the amino group can still promote reactions under certain conditions.

The directing effects of the substituents on the aromatic ring of 2,6-dichloro-4-nitroaniline are in opposition. The amino group directs incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the nitro group, it would direct incoming electrophiles to positions 3 and 5. The two chlorine atoms are ortho, para-directing, and the nitro group is meta-directing. The positions meta to the nitro group are 3 and 5. Therefore, the combined directing effect of all substituents would strongly favor electrophilic attack at the 3 and 5 positions.

The presence of a strongly electron-withdrawing nitro group para to the chlorine atoms significantly activates the ring for nucleophilic aromatic substitution (SNAr). The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, which is a key step in the SNAr mechanism. nih.gov This makes the chlorine atoms potential leaving groups in the presence of strong nucleophiles.

The reaction proceeds by the attack of a nucleophile on the carbon atom bearing a chlorine atom, followed by the departure of the chloride ion. The stability of the intermediate is crucial, and the para-nitro group provides this stabilization. While both chlorine atoms are activated, substitution of one is more likely. The substitution of the second chlorine would be more difficult due to the increased electron density from the first substitution. Common nucleophiles for such reactions include alkoxides, amines, and thiolates.

Chemistry of the Amine Functionality

The amino group of 2,6-dichloro-4-nitroaniline is a versatile functional group that undergoes a variety of reactions, making the compound a valuable intermediate in the synthesis of dyes and other organic molecules. wikipedia.org

Primary aromatic amines like 2,6-dichloro-4-nitroaniline can be converted to diazonium salts through a process called diazotization. This reaction is typically carried out in a cold acidic solution with a source of nitrous acid, commonly sodium nitrite (B80452). The resulting diazonium salt, 2,6-dichloro-4-nitrobenzenediazonium chloride, is a highly reactive intermediate.

The formation of the diazonium salt involves the reaction of the amino group with the nitrosonium ion (NO+), which is generated in situ from nitrous acid in the presence of a strong acid. The reaction is kept at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing, which would lead to the evolution of nitrogen gas and the formation of a phenol. The stability of the diazonium salt is influenced by the electron-withdrawing groups on the aromatic ring.

A patent describes a process where 2,6-dichloro-4-nitroaniline is treated with nitrosyl sulfuric acid to form the corresponding diazo liquid, which is then used in subsequent coupling reactions. google.com

Table 1: Diazotization of 2,6-Dichloro-4-nitroaniline

| Reactant | Reagent | Product | Reaction Conditions | Reference |

|---|

The 2,6-dichloro-4-nitrobenzenediazonium salt is an electrophile and can react with electron-rich aromatic compounds, known as coupling components, to form azo compounds. This electrophilic aromatic substitution reaction is the basis for the synthesis of a wide range of azo dyes. The resulting azo compounds have an extended conjugated system, which causes them to be colored.

The choice of the coupling component determines the color of the resulting dye. Commonly used coupling components include phenols, naphthols, and aromatic amines. The coupling reaction is typically carried out at a controlled pH. For example, coupling with phenols is usually done under slightly alkaline conditions, while coupling with amines is performed in a slightly acidic medium.

2,6-dichloro-4-nitroaniline is a known precursor for Disperse Brown 1, an azo dye. wikipedia.org A patent details the synthesis of other disperse dyes, such as Disperse Orange 30 and Disperse Orange 44:1, by coupling the diazonium salt of 2,6-dichloro-4-nitroaniline with different aromatic amines. google.com

Table 2: Azo Coupling Reactions of 2,6-Dichloro-4-nitrobenzenediazonium Chloride

| Diazonium Salt From | Coupling Component | Azo Dye Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-4-nitroaniline | 3-(N,N-diacetoxyethyl) aminoacetanilide | Disperse Orange 30 | Temperature kept at 10°C for 1 hour, then maintained for 4 hours | google.com |

The amino group of 2,6-dichloro-4-nitroaniline can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form N-substituted derivatives, for example, amides. This reaction is often used to protect the amino group or to introduce new functional groups into the molecule.

The reactivity of the amino group in 2,6-dichloro-4-nitroaniline towards acylation is reduced due to the steric hindrance from the two ortho-chlorine atoms and the electron-withdrawing effect of the nitro group and chlorine atoms, which decreases the nucleophilicity of the nitrogen atom. Therefore, more forcing reaction conditions might be required compared to the acylation of simpler anilines.

For instance, the acylation of 2,6-dihalo-4-nitroanilines with bromoacetyl bromide has been reported to occur under reflux in toluene (B28343) for 12-15 hours. The resulting N-(2,6-dichloro-4-nitrophenyl)bromoacetamide can then be used in further synthetic transformations.

Acid-Base Equilibria and 2,6-Dichloro-4-nitroanilinium Chloride Formation

The basicity of the amino group in 2,6-dichloro-4-nitroaniline is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of two electron-withdrawing chlorine atoms at the ortho positions and a strong electron-withdrawing nitro group at the para position drastically reduces the electron density on the nitrogen atom. This diminished basicity is a key factor in the acid-base equilibria of the compound and the formation of its corresponding anilinium salt, 2,6-dichloro-4-nitroanilinium chloride.

In an acidic medium, the lone pair of electrons on the amino nitrogen can accept a proton (H⁺), leading to the formation of the 2,6-dichloro-4-nitroanilinium cation. This equilibrium is fundamental to understanding the chemical behavior of 2,6-dichloro-4-nitroaniline in acidic environments, including its synthesis and reactivity. The general reaction for the formation of the anilinium chloride is depicted below:

C₆H₄Cl₂N₂O₂ + HCl ⇌ [C₆H₄Cl₂N₂O₂H]⁺Cl⁻

(2,6-Dichloro-4-nitroaniline + Hydrochloric acid ⇌ 2,6-Dichloro-4-nitroanilinium chloride)

The position of this equilibrium is dictated by the strength of the acid and the inherent basicity of the aniline (B41778) derivative.

Protonation Studies in Acidic Media

Protonation studies of anilines are crucial for quantifying their basicity, typically expressed by the pKa value of the conjugate acid (the anilinium ion). A lower pKa value indicates a stronger acid, which corresponds to a weaker base. For 2,6-dichloro-4-nitroaniline, the pKa of its conjugate acid has been reported to be approximately -3.31. chemicalbook.com This extremely low pKa value signifies that 2,6-dichloro-4-nitroaniline is a very weak base. Consequently, a highly acidic medium is required to achieve significant protonation.

The reduced basicity is a direct consequence of the inductive and resonance effects of the substituents. The chlorine and nitro groups are strongly electron-withdrawing, pulling electron density away from the benzene (B151609) ring and, subsequently, from the amino group. researchgate.netjournaleras.com This effect is quantified by the Hammett equation, which relates the electronic influence of substituents to the reactivity and equilibrium constants of aromatic compounds. wikipedia.orgdalalinstitute.com The positive Hammett substituent constants (σ) for both chlorine and the nitro group indicate their electron-withdrawing nature, which leads to a decrease in the pKa of the corresponding anilinium ion compared to unsubstituted aniline (pKa ≈ 4.6). acs.orgviu.ca

The synthesis of 2,6-dichloro-4-nitroaniline itself is often carried out in strong acidic conditions, such as in concentrated hydrochloric acid or a mixture of acetic acid and other acids. dalalinstitute.comrsc.orgwikipedia.org Under these conditions, the starting material, 4-nitroaniline (B120555), and the intermediate, 2-chloro-4-nitroaniline (B86195), exist predominantly in their protonated anilinium forms. This protonation deactivates the aromatic ring towards electrophilic substitution, but the reaction proceeds under forcing conditions.

While specific spectroscopic studies detailing the protonation of 2,6-dichloro-4-nitroaniline are not widely available, the changes upon protonation of similar anilines are well-documented. In the ¹H NMR spectrum, the chemical shifts of the aromatic protons and the amino protons would be expected to shift downfield upon formation of the anilinium ion due to the increased deshielding effect of the positive charge. In infrared (IR) spectroscopy, the N-H stretching frequencies of the -NH₂ group would be replaced by new bands corresponding to the N-H stretching modes of the -NH₃⁺ group, typically appearing at higher frequencies. nsf.govmaterialsciencejournal.org

Table 1: pKa Values of Substituted Anilinium Ions

| Compound | Substituents | pKa of Conjugate Acid |

|---|---|---|

| Aniline | None | 4.63 |

| 4-Nitroaniline | 4-NO₂ | 1.0 |

| 2,6-Dichloroaniline (B118687) | 2,6-Cl₂ | - |

| 2,6-Dichloro-4-nitroaniline | 2,6-Cl₂, 4-NO₂ | -3.31 |

Stability and Speciation of the Anilinium Cation

The stability of the 2,6-dichloro-4-nitroanilinium cation is intrinsically linked to the acidity of the medium. Due to the very low pKa, the anilinium cation is the predominant species only in strongly acidic solutions. As the pH of the solution increases, the equilibrium will shift towards the unprotonated form, 2,6-dichloro-4-nitroaniline.

The stability of the anilinium cation itself is influenced by the delocalization of the positive charge. However, unlike the neutral aniline where the lone pair of the amino group can delocalize into the benzene ring, in the anilinium ion, the -NH₃⁺ group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect.

The speciation, or the relative concentration of the protonated and unprotonated forms, can be determined by the Henderson-Hasselbalch equation. Given the pKa of -3.31, at a pH equal to -3.31, the concentrations of 2,6-dichloro-4-nitroaniline and its anilinium cation would be equal. In solutions with a pH lower than -3.31, the anilinium cation will be the dominant species. Conversely, in solutions with a pH significantly higher than -3.31, the neutral 2,6-dichloro-4-nitroaniline will be the major form.

The formation of the anilinium chloride salt also affects the solubility of the compound. While 2,6-dichloro-4-nitroaniline has low solubility in water, the formation of the ionic anilinium salt generally increases its solubility in aqueous acidic solutions. researchgate.net

Table 2: Predominant Species of 2,6-Dichloro-4-nitroaniline at Different pH Values

| pH Range | Predominant Species |

|---|---|

| pH < -3.31 | 2,6-Dichloro-4-nitroanilinium cation ([C₆H₄Cl₂N₂O₂H]⁺) |

| pH = -3.31 | Equal concentrations of cation and neutral molecule |

| pH > -3.31 | 2,6-Dichloro-4-nitroaniline (C₆H₄Cl₂N₂O₂) |

Solution Phase Behavior and Solvation Science

Equilibrium Solubility in Diverse Pure and Mixed Solvent Systems

Without experimental data, it is impossible to provide a quantitative analysis of the equilibrium solubility of 2,6-Dichloro-4-nitroanilinium chloride in various solvents. Such a study would typically involve measuring the concentration of the saturated solution at different temperatures.

Temperature Dependence and Solubility Modeling

The temperature dependence of solubility is a critical aspect that requires experimental measurement. Subsequently, this data would be fitted to various thermodynamic models, such as the van't Hoff equation or more complex models like the Apelblat, Buchowski-Ksiazczak (λh), or Jouyban-Acree models, to correlate the solubility with temperature. Without the foundational experimental data, no modeling or analysis can be performed.

Influence of Solvent Polarity and Hydrogen Bonding Interactions

A discussion on the influence of solvent properties would necessitate comparing the solubility of 2,6-Dichloro-4-nitroanilinium chloride in a range of solvents with varying polarities, hydrogen bond donor/acceptor capabilities, and other solvatochromic parameters (e.g., Kamlet-Taft parameters). This would allow for an interpretation of how these interactions govern the dissolution process. In the absence of such comparative solubility data, this analysis is not feasible.

Solution Thermodynamics of Dissolution

The thermodynamic properties of dissolution (Gibbs energy, enthalpy, and entropy) are calculated from the temperature dependence of solubility data. These parameters provide insight into the spontaneity and energetic favorability of the dissolution process.

Gibbs Energy, Enthalpy, and Entropy Contributions

The standard Gibbs energy of solution (ΔG°sol) indicates the spontaneity of the dissolution process. The standard enthalpy of solution (ΔH°sol) reveals whether the process is endothermic or exothermic, and the standard entropy of solution (ΔS°sol) describes the change in disorder of the system upon dissolution. The calculation of these values is entirely dependent on experimentally determined solubility data at various temperatures, which is not available for this compound.

Preferential Solvation Phenomena in Binary Solvent Mixtures

The study of preferential solvation investigates whether the solute is preferentially solvated by one of the solvents in a binary mixture. This is typically analyzed using models such as the Inverse Kirkwood-Buff Integrals (IKBI) or the Jouyban-Acree model, which require extensive experimental solubility data in a range of solvent mixture compositions. No such studies have been published for 2,6-Dichloro-4-nitroanilinium chloride.

Solvent-Solute Interaction Mechanisms and Models

Understanding the specific molecular interactions between 2,6-Dichloro-4-nitroanilinium chloride and solvent molecules would be derived from the analysis of solubility and thermodynamic data. Spectroscopic techniques (e.g., UV-Vis, FTIR, NMR) could also be employed to probe these interactions. Without any published research in this area, a discussion of the interaction mechanisms would be purely speculative and would not meet the required standard of scientific accuracy.

Synthesis and Characterization of Functional Derivatives

Azo Dye Synthesis and Colorimetric Properties

Azo dyes are a significant class of synthetic colorants characterized by the presence of the azo (–N=N–) functional group, which acts as a chromophore. The synthesis of azo dyes from 2,6-dichloro-4-nitroaniline (B1670479) typically follows a two-step diazotization-coupling reaction. prepchem.com First, the primary aromatic amine, 2,6-dichloro-4-nitroaniline, is converted into a diazonium salt by treatment with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). unb.ca This unstable diazonium salt is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. prepchem.com The electrophilic diazonium salt undergoes an electrophilic aromatic substitution reaction with the coupling agent to form the stable azo dye.

A study on the synthesis of an azo dye ligand, 7-((2,6-Dichloro-phenylazo)-5-nitro-quinoline-8-ol (CPAQ), involved the diazotization of 2,6-dichloroaniline (B118687) followed by coupling with nitroxoline. nih.gov Although starting from the non-nitrated analogue, this synthesis illustrates the general pathway. The diazotization was carried out using sodium nitrite in concentrated hydrochloric acid at 0 °C, and the resulting diazonium salt was coupled with the nitroxoline. nih.gov The resulting azo dye exhibited specific spectral properties, which are crucial for its application.

The colorimetric properties of these dyes are typically characterized by UV-Visible spectroscopy, which measures the wavelengths of light absorbed by the compound. The data table below shows representative data for azo dyes derived from aniline derivatives, illustrating the kind of properties that would be expected for dyes derived from 2,6-dichloro-4-nitroaniline.

| Dye Derivative (Conceptual) | Coupling Component | λmax (nm) | Observed Color |

| 2,6-dichloro-4-nitroaniline derived azo dye with Phenol | Phenol | ~400-450 | Yellow-Orange |

| 2,6-dichloro-4-nitroaniline derived azo dye with 2-Naphthol | 2-Naphthol | ~480-520 | Red |

| 2,6-dichloro-4-nitroaniline derived azo dye with N,N-dimethylaniline | N,N-dimethylaniline | ~500-550 | Red-Violet |

This table is illustrative and based on general principles of azo dye chemistry. Actual values would require experimental synthesis and measurement.

Formation of Anilide Derivatives for Specific Applications

The amino group of 2,6-dichloro-4-nitroaniline can readily undergo acylation reactions to form anilide derivatives. This is a common strategy to link the 2,6-dichloro-4-nitroaniline moiety to other molecules to impart specific properties. A notable example is the synthesis of anilides of cytisinylacetic acid. researchgate.net In this work, the alkaloid cytisine (B100878) was reacted with 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides to produce the corresponding anilide derivatives. researchgate.net The synthesis involved the initial acylation of 2,6-dichloro-4-nitroaniline with bromoacetyl bromide to form the intermediate 2-bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide. This intermediate was then used to alkylate the secondary amine of cytisine, forming the final anilide product, N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. researchgate.net

The purpose of creating such derivatives is often to combine the pharmacological properties of a natural product like cytisine with the physicochemical characteristics imparted by the substituted aniline, such as increased lipophilicity due to the halogen atoms, which can affect the molecule's ability to cross biological membranes. researchgate.net The nitro group can also be a key feature for biological activity. The structures of these complex anilides were confirmed using techniques such as IR and PMR spectroscopy, mass spectrometry, and X-ray structural analysis. researchgate.net

| Reactant 1 | Reactant 2 | Product | Application Area |

| 2,6-dichloro-4-nitroaniline | Bromoacetyl bromide | 2-bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide | Synthetic Intermediate |

| 2-bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide | Cytisine | N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide | Medicinal Chemistry |

This table is based on the findings reported in the synthesis of substituted anilides of cytisine. researchgate.net

Integration into Complex Molecular Architectures (e.g., Triazine Derivatives, Metal-Organic Frameworks)

The versatility of 2,6-dichloro-4-nitroaniline as a building block is further demonstrated by its potential for incorporation into more complex molecular structures like triazine derivatives and its interaction with metal-organic frameworks (MOFs).

Triazine Derivatives:

1,3,5-Triazines, particularly those derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), are an important class of compounds with a wide range of applications, including as reactive dyes and in medicinal chemistry. The chlorine atoms on cyanuric chloride can be sequentially substituted by nucleophiles such as amines. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

The synthesis of a triazine derivative incorporating 2,6-dichloro-4-nitroaniline would involve the nucleophilic substitution of one or more of the chlorine atoms on cyanuric chloride with the amino group of 2,6-dichloro-4-nitroaniline. The general scheme for synthesizing trisubstituted triazines is as follows:

Reaction of cyanuric chloride with a primary amine at a low temperature (e.g., 0-5 °C) to yield a monosubstituted dichlorotriazine.

Reaction with a second amine at a higher temperature (e.g., room temperature) to give a disubstituted monochlorotriazine.

Reaction with a third amine at an even higher temperature (e.g., reflux) to afford the trisubstituted triazine. nih.gov

By using 2,6-dichloro-4-nitroaniline as one of the amine nucleophiles in this sequence, it can be integrated into a larger, multifunctional triazine-based molecule. These derivatives have been investigated for their potential as antimicrobial and anticancer agents. nih.govnih.gov

Metal-Organic Frameworks (MOFs):

While direct incorporation of 2,6-dichloro-4-nitroaniline into the structural backbone of MOFs as a ligand is not widely reported, there is significant research on the use of MOFs for the detection of this compound, often referred to by its common name, dicloran (DCN). Luminescent MOFs have been designed to act as sensors for DCN. The principle behind this application is the interaction between the MOF and the DCN molecule, which leads to a change in the fluorescence properties of the MOF, typically fluorescence quenching. This interaction, while not a covalent integration, represents a form of supramolecular assembly where the DCN is a guest within the MOF's porous structure. The sensing mechanism can involve processes like competitive absorption of excitation light or photoinduced electron transfer between the MOF and DCN. This highlights a functional integration of 2,6-dichloro-4-nitroaniline with complex molecular architectures for analytical applications.

Structure-Reactivity Relationships in Substituted Analogues

The synthesis of these halogenated analogues themselves is also of interest. For example, a green chemistry approach for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) has been developed using a bromide-bromate salt mixture in an aqueous acidic medium. rsc.org This avoids the use of hazardous organic solvents. Similarly, the synthesis of 2,6-dichloro-4-nitroaniline can be achieved by the chlorination of 4-nitroaniline using reagents like potassium chlorate (B79027) in hydrochloric acid or chlorine gas in acetic acid. prepchem.comgoogle.com The choice of halogen and the method of introduction are key considerations in the synthesis of these building blocks.

Advanced Analytical Techniques for Detection and Environmental Monitoring

Luminescent Sensing Mechanisms

Luminescent sensing has emerged as a powerful tool for the detection of nitroaromatic compounds like 2,6-dichloro-4-nitroaniline (B1670479) due to its high sensitivity, rapid response, and potential for real-time analysis. nih.govresearchgate.net The underlying principle often involves the interaction between the analyte and a luminescent material, leading to a measurable change in the material's photophysical properties. nih.gov

Fluorescence quenching is a predominant mechanism for detecting electron-deficient nitroaromatics. nih.gov In this process, the analyte, 2,6-dichloro-4-nitroaniline, interacts with an excited-state fluorophore, resulting in a decrease in the fluorescence intensity. This quenching can occur through various pathways, including photo-induced electron transfer (PET), where the electron-rich luminescent sensor donates an electron to the electron-deficient nitroaromatic compound. nih.govresearchgate.net The efficiency of this process is often evaluated using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. nih.govresearchgate.net

Studies have demonstrated that the quenching efficiency is dependent on the specific sensor material and the structure of the nitroaniline. conicet.gov.arnih.gov For instance, the low Lowest Unoccupied Molecular Orbital (LUMO) energy level of 2,6-dichloro-4-nitroaniline makes it a suitable candidate for detection via the PET process by a sensor with a higher Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.net The interaction is often facilitated by π-π stacking between the aromatic systems of the sensor and the analyte. researchgate.net

The performance of various luminescent sensors based on fluorescence quenching for the detection of 2,6-dichloro-4-nitroaniline (DCN) is summarized below.

| Sensor Material | Quenching Mechanism | Quenching Constant (Ksv) | Limit of Detection (LOD) | Reference |

| Cd(II)–Sm(III) Nanocluster | Luminescence Quenching | Not Specified | 0.95 μM to 2.81 μM | rsc.org |

| Cd-TM MOF | Fluorescence Quenching | Not Specified | 7.6 nM | acs.org |

| LNU-45 MOF | Fluorescence Quenching | 12,000 M⁻¹ | Not Specified | researchgate.net |

Significant research has focused on designing advanced fluorescent chemosensors with high selectivity and sensitivity for 2,6-dichloro-4-nitroaniline. nih.govfrontiersin.org Among the most promising materials are metal-organic frameworks (MOFs) and luminescent nanoclusters. nih.govmdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high porosity, large surface area, and tunable structures make them excellent candidates for sensing applications. researchgate.netnih.gov

A novel twofold interpenetrated luminescent MOF, designated Cd-TM, has been developed for the ultrasensitive detection of 2,6-dichloro-4-nitroaniline (referred to as DCN). acs.org This MOF, constructed from 4,4′,4″-tricarboxyltriphenylamine, exhibits high fluorescence and water stability. acs.org It demonstrates a rapid and highly sensitive fluorescence response to DCN, achieving a detection limit of 7.6 nM, which is superior to many other reported MOF-based sensors. acs.org The detection mechanism involves interactions that are studied through various spectroscopic and theoretical methods. acs.org Another MOF, LNU-45, also showed effective "real-time" sensing of dicloran with high sensitivity, recording a fluorescence quenching coefficient of 12,000 M⁻¹. researchgate.net

Nanoclusters: Luminescent nanoclusters also serve as effective platforms for detecting nitroaromatic compounds. researchgate.net A high-nuclear 56-metal Cadmium(II)–Samarium(III) nanocluster was specifically constructed for the detection of 2,6-dichloro-4-nitroaniline. rsc.org This nanocluster exhibits a rapid triple-emissive response, with detection limits for DCN ranging from 0.95 μM to 2.81 μM across its visible and near-infrared (NIR) emissions. rsc.org This multi-emissive property provides a more reliable and quantitative analysis of DCN concentrations, even in complex samples like fruit extracts. rsc.org

| Chemosensor Type | Specific Material | Analyte Detected | Key Performance Metrics | Reference |

| Metal-Organic Framework (MOF) | Cd-TM | 2,6-dichloro-4-nitroaniline (DCN) | LOD: 7.6 nM; High stability | acs.org |

| Nanocluster | Cd(II)–Sm(III) Nanocluster | 2,6-dichloro-4-nitroaniline (DCN) | LOD: 0.95 - 2.81 μM; Triple-emissive response | rsc.org |

| Metal-Organic Framework (MOF) | LNU-45 | Dicloran (DCN) | Ksv: 12,000 M⁻¹; High sensitivity | researchgate.net |

Chromatographic Methods for Quantification and Purity Profiling

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are standard methods for the quantification and purity profiling of 2,6-dichloro-4-nitroaniline. google.comepa.gov These methods offer high resolution and accuracy for separating the target analyte from impurities and complex matrices.

Gas Chromatography (GC): GC is widely used for the analysis of 2,6-dichloro-4-nitroaniline. The U.S. Environmental Protection Agency (EPA) Method 8131 specifies gas chromatography for determining its concentration in environmental samples. epa.govsynectics.net This method typically employs a fused silica (B1680970) capillary column, such as an SE-54, and may use a nitrogen-phosphorus detector (NPD) to minimize false positives. epa.gov For absolute analyte identification in unfamiliar samples, GC coupled with mass spectrometry (GC-MS) is recommended. epa.gov GC-MS analysis of 2,6-dichloro-4-nitroaniline has been reported with a limit of quantification (LOQ) as low as 0.05 μg/L in water samples. analytice.com Purity analysis by capillary GC has been used to confirm product purity of over 99%. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another robust technique used for purity assessment, particularly in manufacturing processes. It is advantageous as it often does not require the derivatization needed for some GC analyses of polar compounds. thermofisher.com Various studies have reported using HPLC to determine the purity of 2,6-dichloro-4-nitroaniline, with findings showing purities of 94.0%, 96%, and at least 97%. google.com The method is crucial for identifying and quantifying impurities such as 2-chloro-4-nitroaniline (B86195). google.com

A summary of chromatographic methods employed for the analysis of 2,6-dichloro-4-nitroaniline is provided below.

| Technique | Detector | Column/Matrix | Application | Reported Purity/LOD | Reference |

| GC-MS | Mass Spectrometry | Glass | Water Analysis | LOQ: 0.05 μg/L | analytice.com |

| HPLC | Not Specified | Not Specified | Purity Profiling | 94.0% - 97% | google.com |

| GC | Nitrogen Phosphorus Detector (NPD) | SE-54 Fused Silica Capillary | Environmental Samples | Method specified for DCN | epa.gov |

| Capillary GC | Not Specified | Not Specified | Purity Analysis | >99% | google.com |

| Colorimetry with Chromatography | Bratton-Marshall Reagent | Florisil Column | Food Residue Analysis | 90-100% recovery | oup.com |

Environmental Transformations and Degradation Studies of 2,6 Dichloro 4 Nitroaniline

Microbial Degradation Pathways and Metabolite Identification

Microorganisms play a significant role in the transformation of 2,6-dichloro-4-nitroaniline (B1670479) in the environment. The biodegradation can occur under both aerobic and anaerobic conditions, leading to a variety of metabolites.

Studies on the microbial metabolism of 2,6-dichloro-4-nitroaniline (also known as DCNA) have identified distinct pathways depending on the presence or absence of oxygen.

Under anaerobic conditions, such as in flooded soil, 2,6-dichloro-4-nitroaniline undergoes significant transformation. In one study, after a 9-day incubation in flooded soil amended with glucose, only 3% of the initial amount of the compound was recoverable. documentsdelivered.com A large portion of its metabolites becomes strongly bound to the soil matrix. documentsdelivered.com The primary degradation mechanism involves the reduction of the nitro group to an amine, followed by further transformations. documentsdelivered.com

While direct studies on the aerobic degradation of 2,6-dichloro-4-nitroaniline are not extensively detailed in the provided search results, research on structurally similar compounds provides insight. For instance, the aerobic degradation of other chloro- and nitro-substituted anilines often involves initial oxygenation reactions catalyzed by microbial enzymes. nih.govplos.org For the related compound 2-chloro-4-nitroaniline (B86195), aerobic degradation has been observed to proceed with the release of nitrite (B80452), chloride, and ammonia. nih.govplos.org

The anaerobic degradation of a related compound, 2-chloro-4-nitroaniline, by specific bacterial strains has been studied in detail. Geobacter sp. KT7 was found to first transform the nitro group to an amino group, followed by dechlorination. In contrast, Thauera aromatica KT9 first dechlorinated the compound before reducing the nitro group. nih.gov A mixed culture of these two strains showed a 45% increase in the degradation rate compared to individual strains, highlighting the potential for synergistic degradation in natural environments. nih.govsci-hub.se

Table 1: Key Metabolites Identified in Microbial Degradation of 2,6-Dichloro-4-nitroaniline

| Metabolite Name | Degradation Condition | Parent Compound | Finding | Source |

|---|---|---|---|---|

| 2,6-dichloro-p-phenylenediamine (DCPD) | Anaerobic (flooded soil) | 2,6-dichloro-4-nitroaniline | Identified as a major extractable metabolite, formed via reduction of the nitro group. | documentsdelivered.com |

| 4-amino-3,5-dichloroacetanilide (ADCAA) | Anaerobic (flooded soil) | 2,6-dichloro-4-nitroaniline | Identified as the major extractable metabolite, suggesting acetylation of the amino group in DCPD. | documentsdelivered.com |

This table is interactive. Click on the headers to sort.

The biotransformation of 2,6-dichloro-4-nitroaniline and its analogues is facilitated by specific microbial enzymes.

In anaerobic pathways, the initial reduction of the nitro group is a critical step. While the specific reductases for 2,6-dichloro-4-nitroaniline are not detailed, this transformation is a common microbial process for nitroaromatic compounds. plos.org Following the formation of 2,6-dichloro-p-phenylenediamine (DCPD), this metabolite can be acted upon by enzymes like horseradish peroxidase, which was shown to produce an oxidative dimer of DCPD in vitro, a product also found in soil extracts. documentsdelivered.com

For related compounds, specific enzymes have been identified. The aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. involves a flavin-dependent monooxygenase for the initial removal of the nitro group and an aniline (B41778) dioxygenase for the subsequent step. nih.govplos.org Similarly, the degradation of 2,6-dichloro-4-nitrophenol (B181596) (a related phenol) by Cupriavidus sp. is initiated by a two-component monooxygenase. nih.gov These findings suggest that oxygenase enzymes are key players in the aerobic breakdown of such chlorinated nitroaromatic compounds. plos.orgnih.gov

Abiotic Degradation Processes

In addition to microbial action, 2,6-dichloro-4-nitroaniline can be degraded by non-biological processes, primarily photolysis and, to a lesser extent, hydrolysis.

Photodegradation appears to be a significant abiotic pathway for the breakdown of 2,6-dichloro-4-nitroaniline in the environment. When a solution of the compound at pH 7 was exposed to UV light with wavelengths greater than 290 nm, it underwent degradation. chemicalbook.com The estimated half-life (DT50) for this process was 41 days. chemicalbook.com The photolysis of the related molluscicide niclosamide (B1684120) is also known to produce 2-chloro-4-nitroaniline, indicating that photolytic processes can both form and degrade these types of compounds in the environment. nih.govplos.org

2,6-dichloro-4-nitroaniline is generally stable to hydrolysis under typical environmental pH conditions. chemicalbook.com Studies have shown it to be stable in solutions with a pH ranging from 5 to 9 at temperatures up to 300 °C. chemicalbook.com However, under strongly basic conditions (6 M base), hydrolysis can occur, yielding 3,5-dichloro-4-aminophenol as the sole detected product. chemicalbook.com

Table 2: Abiotic Degradation of 2,6-Dichloro-4-nitroaniline

| Degradation Process | Conditions | Half-Life (DT50) / Product | Source |

|---|---|---|---|

| Photolysis | pH 7 solution, UV light (>290 nm) | 41 days (estimated) | chemicalbook.com |

| Hydrolysis | pH 5-9 | Stable | chemicalbook.com |

This table is interactive. Click on the headers to sort.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models use data on a chemical's properties and degradation rates to predict its distribution, concentration, and persistence in different environmental compartments like soil, water, and air. researchgate.netrsc.org

Q & A

Q. What are the critical safety protocols for handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.